Cas no 127103-04-2 (L-Lysine,N-acetyl-L-seryl-L-a-aspartyl- (9CI))

L-Lysine,N-acetyl-L-seryl-L-a-aspartyl- (9CI) structure
127103-04-2 structure
Product name:L-Lysine,N-acetyl-L-seryl-L-a-aspartyl- (9CI)
CAS No:127103-04-2
MF:C15H26N4O8
MW:390.388944149017
CID:186583
PubChem ID:130913

L-Lysine,N-acetyl-L-seryl-L-a-aspartyl- (9CI) Chemical and Physical Properties

Names and Identifiers

    • L-Lysine,N-acetyl-L-seryl-L-a-aspartyl- (9CI)
    • seryl-aspartyl lysine acetylated
    • L-Lysine, N2-(N-(N-acetyl-L-seryl)-L-alpha-aspartyl)-
    • N2-(N-(N-Acetyl-L-seryl)-L-alpha-aspartyl)-L-lysine
    • N-acetyl-L-seryl-L-alpha-aspartyl-L-lysine
    • Ser-asp-lys-Ac
    • DTXSID10925790
    • CHEMBL418486
    • 127103-04-2
    • (2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoic acid
    • N~2~-[3-Carboxy-2-({1,3-dihydroxy-2-[(1-hydroxyethylidene)amino]propylidene}amino)-1-hydroxypropylidene]lysine
    • Inchi: InChI=1S/C15H26N4O8/c1-8(21)17-11(7-20)14(25)19-10(6-12(22)23)13(24)18-9(15(26)27)4-2-3-5-16/h9-11,20H,2-7,16H2,1H3,(H,17,21)(H,18,24)(H,19,25)(H,22,23)(H,26,27)
    • InChI Key: WFWBMKSQFOYZPM-UHFFFAOYSA-N
    • SMILES: NCCCCC(NC(C(NC(C(NC(=O)C)CO)=O)CC(=O)O)=O)C(=O)O

Computed Properties

  • Exact Mass: 390.17518
  • Monoisotopic Mass: 390.175
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 7
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 13
  • Complexity: 554
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 208Ų
  • XLogP3: -5.4

Experimental Properties

  • Density: 1.367
  • Boiling Point: 893.5°Cat760mmHg
  • Flash Point: 494.2°C
  • Refractive Index: 1.546
  • PSA: 208.15

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